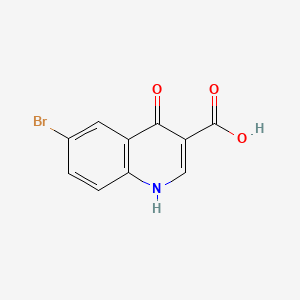

6-Bromo-4-hydroxyquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

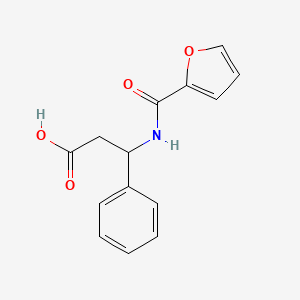

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a brominated quinoline derivative. It has a wide range of applications in medicinal and industrial chemistry. The empirical formula is C10H6BrNO3 and the molecular weight is 268.06 .

Synthesis Analysis

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid involves heating the solid compound in hot diphenyl ether for 9 hours . After cooling to room temperature, the mixture is diluted with methanol and diethyl ether. The solids are then collected by filtration and washed with diethyl ether .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1cnc2ccc(Br)cc2c1O . The InChI key is GIUZUAUCCUFVKW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a solid . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.09 cm/s .科学的研究の応用

Medicinal Chemistry and Drug Development

- Antimicrobial Activity : Researchers have explored the antimicrobial potential of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives. These compounds exhibit inhibitory effects against bacteria, fungi, and protozoa. Investigations into their mechanism of action and structure-activity relationships are ongoing .

- Anticancer Properties : Some studies suggest that 6-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives possess antiproliferative activity against cancer cells. Researchers investigate their potential as novel chemotherapeutic agents .

Materials Science and Coordination Chemistry

- Ligand Design : The carboxylic acid moiety in 6-Bromo-4-hydroxyquinoline-3-carboxylic acid allows it to function as a versatile ligand. Researchers have used it to synthesize coordination complexes with transition metals. These complexes find applications in catalysis, sensing, and material design .

Biological Studies

- Fluorescent Probes : 6-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives can serve as fluorescent probes. Their unique photophysical properties make them valuable tools for studying cellular processes, protein-ligand interactions, and enzyme activity .

Analytical Chemistry

- Chelating Agents : The quinoline scaffold in this compound allows it to chelate metal ions selectively. Researchers have explored its use in metal ion detection, environmental monitoring, and speciation analysis .

Pharmacokinetics and Metabolism Studies

- Metabolite Identification : Scientists have employed 6-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives as model compounds to study metabolic pathways. Understanding their metabolism aids in drug development and safety assessment .

Photophysics and Photobiology

- Photocleavage and Phototoxicity : Researchers investigate the photochemical behavior of this compound. It can undergo photodegradation or generate reactive oxygen species upon exposure to light. Such studies contribute to our understanding of phototoxicity and photodynamic therapy .

Safety and Hazards

作用機序

Target of Action

The primary targets of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid are currently unknown. This compound is used mainly as a central template for the synthesis of various drugs

Mode of Action

Quinoline, a related compound, is known to participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that 6-Bromo-4-hydroxyquinoline-3-carboxylic acid might exhibit similar interactions with its targets.

特性

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUZUAUCCUFVKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912976 |

Source

|

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98948-95-9 |

Source

|

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B2392336.png)

![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)

![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2392352.png)